Ethyl 3-chloro-6-cyanopicolinate
Overview
Description
Ethyl 3-chloro-6-cyanopicolinate is a chemical compound with the molecular formula C9H7ClN2O2. It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 3-position and a cyano group at the 6-position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-6-cyanopicolinate can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropicolinic acid with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-6-cyanopicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted picolinates.
Hydrolysis: Formation of 3-chloro-6-cyanopicolinic acid.
Reduction: Formation of ethyl 3-chloro-6-aminopicolinate.
Scientific Research Applications
Ethyl 3-chloro-6-cyanopicolinate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: As a building block in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-6-cyanopicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and cyano groups on the pyridine ring can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Ethyl 3-chloro-6-cyanopicolinate can be compared with other picolinic acid derivatives, such as:
Ethyl 3-chloropicolinate: Lacks the cyano group, leading to different reactivity and applications.
Ethyl 6-cyanopicolinate: Lacks the chlorine atom, affecting its chemical behavior and biological activity.
3-Chloro-6-cyanopicolinic acid: The carboxylic acid form, which has different solubility and reactivity properties.
The presence of both chlorine and cyano groups in this compound makes it unique, providing a combination of reactivity and binding properties that can be exploited in various chemical and biological applications.
Properties
IUPAC Name |
ethyl 3-chloro-6-cyanopyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-2-14-9(13)8-7(10)4-3-6(5-11)12-8/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRGLEBNKYIPJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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